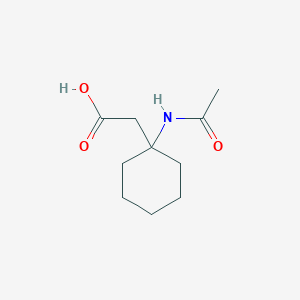

(1-Acetylamino-cyclohexyl)-acetic acid

Descripción general

Descripción

(1-Acetylamino-cyclohexyl)-acetic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Medicinal Chemistry

(1-Acetylamino-cyclohexyl)-acetic acid has been utilized in the synthesis of various compounds in medicinal chemistry. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to create a Schiff base ligand, which was further reacted with metal ions to form compounds studied for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015). Similarly, derivatives of this compound have been synthesized for potential inhibitory action against influenza virus sialidases (Kerrigan et al., 2001). These studies demonstrate the compound's significance in the development of novel therapeutic agents.

Organic Synthesis and Chemical Reactions

The compound has been a subject of interest in organic synthesis and chemical reactions. For example, its derivatives have been used in the bimolecular oxidative amidation of phenols, indicating its versatility in organic synthesis processes (Chau & Ciufolini, 2014). Another study involved the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, highlighting the compound's role in creating functionalized cycloalkene skeletons (Cong & Yao, 2006).

Applications in Biochemistry

In biochemistry, this compound derivatives have been explored for their enzymatic activities. For instance, Acetylornithinase of Escherichia coli studies used acetylamino acids, including acetyl-nn-methionine, indicating the relevance of these compounds in biochemical research (Vogel & Bonner, 1956).

Immunological Research

The compound has been investigated for its potential immunological applications. A study synthesized a novel immunologically active carbocyclic muramyl dipeptide analogue, utilizing a derivative of this compound, indicating its potential use in immunomodulation (Kikelj et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, “®-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

2-(1-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGABVXCECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

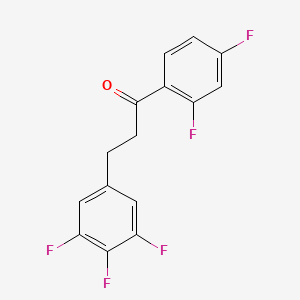

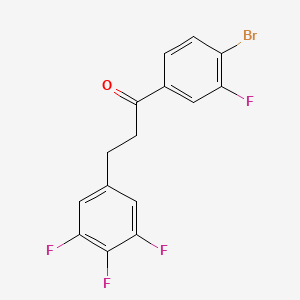

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)